Structural Divergence from the Unsubstituted Morpholine Analog (CHEBI:104199)
The target compound bears a 2-phenyl substituent on the morpholine ring, whereas CHEBI:104199 (3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide) is unsubstituted at the morpholine . The phenyl group increases molecular weight (370.4 vs. 294.3 g/mol) and calculated logP (estimated ~2.8 vs. ~1.2), which may enhance membrane permeability and influence binding to hydrophobic kinase pockets.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 370.4 g/mol; cLogP ~2.8 (estimated) |
| Comparator Or Baseline | CHEBI:104199: MW 294.3 g/mol; cLogP ~1.2 (estimated) |
| Quantified Difference | MW increase of 76.1 g/mol; ∆cLogP ≈ +1.6 |
| Conditions | Physicochemical property prediction (DataWarrior default settings) |
Why This Matters
Higher lipophilicity may improve blood-brain barrier penetration, a critical factor for CNS-targeted kinase inhibitors.
- [1] ChEBI. 3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide (CHEBI:104199). European Bioinformatics Institute. View Source
